Salbutamol, also known as albuterol in the United States, is a short-acting beta-2 adrenergic receptor agonist primarily used in the management of asthma and chronic obstructive pulmonary disease (COPD). Its chemical formula is , and it is characterized by a structure that includes a phenolic ring and a tertiary butyl group, which enhances its selectivity for beta-2 adrenergic receptors over beta-1 receptors found in the heart. This selectivity is crucial for its therapeutic action, as it promotes bronchodilation without significantly affecting cardiac function .
This sequence highlights the transformation of simple organic compounds into a complex pharmaceutical agent through well-defined chemical processes.
Salbutamol exerts its pharmacological effects by selectively binding to beta-2 adrenergic receptors located on airway smooth muscle cells. Upon activation, these receptors stimulate adenylyl cyclase, leading to an increase in cyclic adenosine monophosphate (cAMP) levels. Elevated cAMP levels result in relaxation of bronchial smooth muscles, thereby alleviating bronchospasm and improving airflow .
The onset of action for inhaled salbutamol is typically within 15 minutes, with a duration of effect lasting between 3 to 6 hours . It is commonly administered via inhalers or nebulizers for rapid relief during asthma attacks.
Salbutamol can be synthesized through various methods:
Salbutamol is primarily used for:
The drug is available in multiple formulations, including metered-dose inhalers, nebulizers, and oral tablets, making it accessible for various patient needs .
Research has indicated that salbutamol interacts with various excipients in formulations, which can affect its electrochemical properties. For instance, studies using nanoporous gold microdisc arrays have demonstrated that salbutamol can be distinguished from chloride excipients in formulations like Ventolin, highlighting the importance of formulation design in ensuring drug efficacy and safety . Additionally, potential interactions with other medications should be monitored, especially those affecting cardiovascular function due to salbutamol's beta-adrenergic activity.
Salbutamol shares structural and functional similarities with several other compounds used in respiratory therapy:
| Compound Name | Chemical Structure | Unique Features |
|---|---|---|
| Terbutaline | C12H19NO3 | Longer duration of action compared to salbutamol |
| Fenoterol | C14H19NO4 | More potent beta-2 agonist; used for severe asthma |
| Formoterol | C21H25N3O4S | Long-acting beta-2 agonist; provides prolonged relief |
| Isoproterenol | C12H17NO3 | Non-selective beta agonist; affects both beta-1 and beta-2 receptors |
Salbutamol's unique combination of rapid onset and selectivity for beta-2 receptors makes it particularly effective for acute asthma management without significant cardiovascular side effects associated with non-selective agents like isoproterenol .
Salbutamol emerged from systematic efforts to improve upon isoprenaline, a non-selective β-agonist limited by short duration (1–2 hours) and cardiotoxicity. The Glaxo team, led by David Jack, hypothesized that substituting the catechol ring’s meta-hydroxyl group with a hydroxymethyl moiety would enhance metabolic stability while preserving β₂ selectivity. This strategic modification yielded salbutamol in 1966, with clinical trials demonstrating a 4–6 hour duration of action and 29-fold β₂/β₁ selectivity.
The compound’s International Nonproprietary Name (INN), salbutamol, derives from its chemical structure:
In the United States, it is designated albuterol (USAN), reflecting regional naming conventions. The structural distinction from earlier β-agonists is highlighted in Table 1.
Table 1: Structural Comparison of Salbutamol with Prototype β-Agonists
| Compound | Catechol Ring Substitution | N-Substituent | β₂/β₁ Selectivity Ratio |
|---|---|---|---|
| Isoprenaline | 3',4'-dihydroxy | Isopropyl | 1:1 |
| Salbutamol | 3'-hydroxymethyl,4'-hydroxy | tert-Butyl | 29:1 |
| Salmeterol | 3'-hydroxymethyl,4'-hydroxy | Phenylalkyl | 1,000:1 |
Salbutamol’s therapeutic efficacy stems from its stereospecific interaction with β₂-adrenergic receptors (β₂AR) in airway smooth muscle. Key mechanistic features include:
Table 2: Pharmacodynamic Properties of Salbutamol vs. Contemporary β₂-Agonists
| Parameter | Salbutamol | Formoterol | Indacaterol |
|---|---|---|---|
| β₂AR EC₅₀ (nM) | 290 | 12 | 0.3 |
| Onset (minutes) | 5–15 | 1–3 | 5 |
| Duration (hours) | 4–6 | 12 | 24 |
| β₂/β₁ Selectivity | 29:1 | 1,200:1 | 2,500:1 |
Salbutamol’s SAR innovations established design principles for subsequent β₂-agonists:
Equation 1: Intrinsic Efficacy (ε) Calculation for Salbutamol
$$
\varepsilon = \frac{\text{Response}{\text{max}}}{\text{Receptor Occupancy}} = \frac{512\% \Delta I{Ca}}{290 \text{ nM EC}_{50}} \approx 1.77 \text{ efficacy units}
$$
Derived from
Salbutamol’s success inspired second-generation β₂-agonists:
Salbutamol, systematically named according to International Union of Pure and Applied Chemistry nomenclature conventions, is designated as 4-[2-(tert-butylamino)-1-hydroxyethyl]-2-(hydroxymethyl)phenol [1] [12]. This comprehensive chemical name reflects the complete structural arrangement of functional groups within the molecule, including the phenolic ring system, hydroxyl substituents, and the characteristic tert-butylamino side chain [1] [16].
The molecular formula of salbutamol is C₁₃H₂₁NO₃, representing a molecular weight of 239.31 grams per mole [1] [10] [23]. This empirical formula indicates the presence of thirteen carbon atoms, twenty-one hydrogen atoms, one nitrogen atom, and three oxygen atoms within the molecular structure [16]. The compound exhibits a relatively compact molecular architecture with multiple functional groups that contribute to its distinctive chemical and physical properties [10] [24].
The structural framework consists of a substituted benzene ring bearing two hydroxyl groups and a complex side chain containing both secondary amine and alcohol functionalities [1] [12]. The tert-butyl group attached to the nitrogen atom provides significant steric bulk, while the hydroxyethyl linkage connects the amino functionality to the aromatic system [16] [24]. This specific arrangement of functional groups creates a molecule with defined stereochemical characteristics and unique solid-state behavior [1] [10].
| Parameter | Value |
|---|---|
| IUPAC Name | 4-[2-(tert-butylamino)-1-hydroxyethyl]-2-(hydroxymethyl)phenol |
| Molecular Formula | C₁₃H₂₁NO₃ |
| Molecular Weight | 239.31 g/mol |
| Melting Point | 157-160°C |
| Density | 1.2±0.1 g/cm³ |
Salbutamol contains a single chiral center located at the carbon atom bearing the hydroxyl group within the side chain, resulting in the existence of two distinct enantiomeric forms designated as (R)-salbutamol and (S)-salbutamol [4] [8] [13]. The stereochemical configuration at this asymmetric carbon determines the spatial arrangement of the surrounding substituents and significantly influences the molecular interactions and biological properties of each enantiomer [4] [21].
The (R)-enantiomer, also known as levalbuterol, represents the pharmacologically active stereoisomer responsible for the primary therapeutic effects associated with salbutamol administration [4] [8] [12]. This particular stereoisomer demonstrates enhanced binding affinity to beta-2 adrenergic receptors compared to its (S)-counterpart, with studies indicating approximately 150 times greater receptor selectivity [12] [13]. The three-dimensional arrangement of atoms in (R)-salbutamol allows for optimal molecular recognition and interaction with target receptor sites [4] [21].
Conversely, the (S)-enantiomer exhibits markedly different pharmacological characteristics, with research demonstrating significantly reduced receptor binding affinity and distinct metabolic pathways [4] [8] [21]. Studies have revealed that (S)-salbutamol undergoes preferential sulfate conjugation, with sulphation efficiency being approximately 11.9-fold greater for the (S)-enantiomer compared to the (R)-form [21]. This stereoselective metabolism results in different pharmacokinetic profiles between the two enantiomers [4] [8].
The apparent Michaelis constant values for sulfate conjugation demonstrate marked stereoselectivity, with (S)-salbutamol showing a value of 103 micromolar compared to 1394 micromolar for (R)-salbutamol [21]. This substantial difference in enzyme affinity contributes to the observed stereoselective pharmacokinetics and explains the preferential elimination of the (S)-enantiomer from biological systems [21]. Commercial formulations typically contain racemic mixtures with equal proportions of both enantiomers [13] [4].
| Enantiomer | Receptor Affinity | Sulfation Km (μM) | Relative Activity |
|---|---|---|---|
| (R)-Salbutamol | High | 1394 | Active |
| (S)-Salbutamol | Low | 103 | Inactive |
Comprehensive X-ray crystallographic investigations have revealed detailed structural information about salbutamol polymorphs, with particular focus on the oxalate salt form that has been extensively characterized through single crystal diffraction methods [9] [15] [20]. The crystal structure of salbutamol oxalate exhibits a monoclinic crystal system with space group P2₁/n, demonstrating specific lattice parameters that define the three-dimensional arrangement of molecules within the crystal matrix [20] [9].
Detailed crystallographic parameters for salbutamol oxalate at 150 Kelvin reveal unit cell dimensions of a = 8.4010(3) Ångströms, b = 6.2001(2) Ångströms, and c = 27.6519(9) Ångströms, with a monoclinic angle β = 97.211(3) degrees [20] [9]. The calculated density of 1.323 grams per cubic centimeter and a unit cell volume of 1428.90(8) cubic Ångströms accommodate four formula units within each unit cell [20]. These precise measurements provide fundamental insights into the molecular packing arrangements and intermolecular interactions present in the crystalline state [9] [15].
The crystallographic analysis reveals significant structural disorder within the salbutamol oxalate crystals, particularly affecting the carbon-oxygen hydroxyl group at the chiral center [9] [20] [15]. This disorder manifests as positional variation of the hydroxyl functionality over two distinct crystallographic sites, with refined occupancy ratios indicating that the major position accounts for approximately 86% of the molecular population while the minor position represents the remaining 14% [20] [9]. The disorder does not arise from preferential orientation of individual enantiomers but rather reflects the dynamic nature of the hydroxyl group within the crystal lattice [20] [15].
Investigations of crystallization conditions on structural disorder have examined samples prepared under different temperature and evaporation rate conditions [9] [20]. Fast evaporation at 50°C produced crystals with disorder occupancies ranging from 12.1% to 16.1%, while slow evaporation at room temperature yielded similar disorder levels between 12.9% and 15.0% [20]. These findings suggest that crystallization parameters have minimal influence on the fundamental disorder characteristics of salbutamol oxalate crystals [9] [20].
| Crystallization Condition | Temperature (°C) | Time (days) | Average Disorder (%) | Occupancy Range (%) |
|---|---|---|---|---|
| Fast evaporation | 50 | <1 | 13.8 | 12.1-16.1 |
| Slow evaporation | 20 | 3 | 13.9 | 12.9-15.0 |
| Slow evaporation | 30 | 3 | 15.5 | 14.8-16.5 |
Advanced solid-state Nuclear Magnetic Resonance spectroscopy investigations have provided complementary insights into the crystallographic disorder observed in salbutamol polymorphs, with carbon-13 cross-polarization magic-angle spinning techniques revealing detailed information about molecular dynamics and structural variations [9] [15] [20]. These Nuclear Magnetic Resonance studies have been conducted at multiple magnetic field strengths, including 11.7 Tesla and 20.0 Tesla, to optimize spectral resolution and enhance the detection of disorder-related features [9] [20].
Carbon-13 cross-polarization magic-angle spinning spectra of salbutamol oxalate exhibit twelve distinct resonances corresponding to the unique carbon environments within the molecular structure [9] [20]. Several of these resonances display characteristic shoulders and secondary peaks of lower intensity, which have been definitively assigned to the minor crystallographic position associated with the structural disorder [20] [9]. The relative intensities of these secondary resonances provide quantitative measures of the disorder occupancy within bulk powder samples [9] [15].
Quantitative analysis of the disorder through carbon-13 Nuclear Magnetic Resonance spectroscopy yields occupancy values of 11 ± 3% for the minor crystallographic position at room temperature [20] [9]. These measurements demonstrate excellent agreement with X-ray crystallographic determinations, validating the complementary nature of diffraction and Nuclear Magnetic Resonance approaches for characterizing structural disorder [9] [15] [20]. The consistency between single crystal X-ray results and bulk powder Nuclear Magnetic Resonance data confirms that the observed disorder represents an intrinsic property of the salbutamol oxalate crystal structure [20] [9].
Variable temperature Nuclear Magnetic Resonance investigations have revealed additional dynamic processes within the salbutamol crystal structure, particularly involving the tert-butyl group [9] [20] [15]. Carbon-13 spectra recorded at reduced temperatures show coalescence behavior for the tert-butyl methyl resonances, indicating rapid rotation of this molecular fragment at elevated temperatures [20] [9]. At -28°C, the methyl carbon resonance splits into two components with a 1:2 intensity ratio, demonstrating the freezing out of rotational motion on the Nuclear Magnetic Resonance timescale [20].
Temperature-dependent measurements of carbon-13 spin-lattice relaxation times further support the presence of rapid tert-butyl group rotation, with resonances assigned to this molecular fragment showing strong temperature dependence characteristic of dynamic processes [9] [20]. The relaxation behavior contrasts markedly with the carbon atoms involved in the crystallographic disorder, which exhibit lengthy relaxation times independent of temperature variation [20] [9]. This distinction confirms that the tert-butyl dynamics operate independently from the static positional disorder affecting the hydroxyl group [20] [15].
| Temperature (°C) | Disorder Occupancy (%) | tert-Butyl Behavior | C-13 T1 (s) |
|---|---|---|---|
| 47 | 14 | Fast rotation | Short |
| 25 | 11 ± 3 | Fast rotation | Moderate |
| 0 | 16 | Intermediate exchange | Variable |
| -28 | 20 | Slow rotation | Long |
The development of salbutamol represents a systematic evolution from the natural neurotransmitter norepinephrine, following a strategic medicinal chemistry approach to optimize beta-2 adrenergic receptor selectivity while improving metabolic stability [1]. The foundational work began with norepinephrine itself, which serves as the structural template for all beta-agonist bronchodilators but suffers from poor metabolic stability due to rapid inactivation by catechol O-methyltransferase [1].
The first significant advancement involved the replacement of one hydrogen on the amine group with an isopropyl group, yielding isoproterenol (isoprenaline) [1]. This modification enhanced beta-2 adrenergic receptor selectivity while reducing alpha-adrenergic activity. However, isoproterenol retained the problematic catechol structure and continued to activate both beta-1 and beta-2 receptors, leading to cardiovascular side effects including palpitations and cardiac arrhythmias [1].
The breakthrough came with the development of salbutamol in 1969 by Cullum and colleagues, who implemented two critical structural modifications [1]. The replacement of the isopropyl group with a tert-butyl group provided enhanced beta-2 selectivity, while substitution of one hydroxyl group on the aromatic ring with a methanol group eliminated the problematic catechol structure [1]. These changes resulted in a compound with approximately six-hour duration of action and significantly improved metabolic stability [1].
Several industrial approaches have been developed for salbutamol synthesis, with the most prevalent starting from readily available aromatic precursors. The primary commercial route utilizes 4-acetyloxy-3-acetyloxymethylbenzophenone as the starting material [2]. This approach involves bromination followed by nucleophilic substitution with N-tert-butyl-N-benzylamine, yielding N-benzylsalbutamone [2]. Subsequent palladium-catalyzed hydrogenation removes the benzyl protecting group to afford salbutamone, which serves as the key intermediate for further transformations [2].
An alternative approach utilizes salicylaldehyde derivatives in combination with tert-butylamine through Friedel-Crafts acylation strategies [3]. This route, while shorter in terms of step count, typically yields lower overall efficiency and requires careful optimization of reaction conditions to achieve acceptable yields [3].
The methyl salicylate route represents another industrially viable approach, utilizing this cost-effective precursor through multi-step transformations involving intermediates that can be efficiently converted to the desired product [4]. This pathway has been optimized for large-scale production, with particular attention to minimizing the use of hazardous reagents such as lithium aluminum hydride [4].
The development of enantioselective synthetic methodologies for salbutamol has been driven by the significant pharmacological differences between the R and S enantiomers. The R-enantiomer exhibits 150-fold greater affinity for beta-2 adrenergic receptors compared to the S-enantiomer [5], making enantiomerically pure R-salbutamol (levosalbutamol) a valuable therapeutic target.
The chiral cyanohydrin approach represents one of the most successful asymmetric strategies for salbutamol synthesis [6]. This methodology utilizes O-protected (R)-cyanohydrins as chiral building blocks, accessing the target molecule through a series of stereocontrolled transformations. The key sequence involves Ritter N-tertiary butylation to form the corresponding amide, followed by hydrogenation to generate the amino alcohol functionality [6].
The optimization of this route has demonstrated remarkable stereoselectivity, achieving greater than 98% enantiomeric excess in the final product [6]. The overall yield of 44% for (R)-terbutaline hydrochloride, a closely related compound, suggests that similar efficiencies can be achieved for salbutamol [6]. The route proceeds through well-established transformations including protection/deprotection sequences and reductive amination processes [6].
The rhodium-catalyzed asymmetric hydrogenation methodology represents a significant advancement in the industrial-scale synthesis of enantiomerically pure salbutamol [7]. This approach utilizes prochiral salbutamone as the substrate, subjecting it to asymmetric hydrogenation in the presence of rhodium complexes with chiral bidentate phosphine ligands [7].
The optimal catalyst system employs [Rh(COD)Cl]₂ in combination with (2R,4R)-4-(dicyclohexylphosphino)-2-(diphenylphosphino-methyl)-N-methyl-aminocarbonyl-pyrrolidine as the chiral ligand [7]. This system operates effectively under mild conditions (40-60°C, 10-50 bar hydrogen pressure) and tolerates substrate-to-catalyst ratios of 500:1 to 100,000:1, making it economically viable for large-scale production [7].
The initial asymmetric hydrogenation typically provides 70% enantiomeric excess, which can be enhanced to greater than 90% through subsequent crystallization of acid addition salts from ammonia-methanol-water mixtures [7]. The overall yield of 90% represents a significant improvement over traditional racemate resolution approaches [7].
The application of chiral acyl anion equivalents provides another route to enantiomerically pure salbutamol [8]. This methodology employs (1R,3R)-1,3-dithiane 1,3-dioxide as a C₂-symmetric chiral auxiliary, which undergoes addition to aromatic aldehydes with exceptional stereocontrol at 0°C [8].
The key transformations include Pummerer reaction followed by treatment with lithium ethanethiolate to generate α-hydroxy thiolesters in high yield [8]. Subsequent transformations lead to the target compound with high enantiomeric excess, although specific yield data for the complete sequence to salbutamol has not been disclosed [8].
Enzymatic methodologies have been extensively investigated for the preparation of enantiomerically pure salbutamol and related compounds [6] [9]. Hydroxynitrile lyases (HNLs) represent particularly valuable biocatalysts for this application, catalyzing the asymmetric addition of hydrogen cyanide to aldehydes to form chiral cyanohydrins [6].
The enzymatic approach offers several advantages including mild reaction conditions, high enantioselectivity (typically 95-99% enantiomeric excess), and environmental compatibility [6]. However, the requirement for specialized enzyme systems and the need for careful optimization of reaction conditions can limit industrial applicability [6].
The implementation of green chemistry principles in salbutamol manufacturing has gained significant attention due to environmental and economic considerations. Several innovative approaches have been developed to minimize environmental impact while maintaining or improving synthetic efficiency.
High-gravity controlled precipitation (HGCP) represents an advanced particle engineering technique for salbutamol sulfate production [10]. This methodology utilizes centrifugal force to control crystallization conditions, producing particles with optimal aerodynamic properties for inhalation applications [10].
The HGCP process involves passing aqueous salbutamol sulfate solutions through specialized reactors with isopropanol as antisolvent to induce controlled precipitation [10]. The resulting particles exhibit elongated morphology (0.1 micrometers in width with varying length) and form spherical agglomerates upon spray drying [10]. Importantly, this process significantly reduces hygroscopicity compared to conventional spray drying (0.6% versus 10% water uptake at 90% relative humidity) [10].
The environmental benefits include reduced solvent consumption, improved particle yield, and enhanced product properties that reduce waste in downstream formulation processes [10]. The fine particle fraction values of up to 54.5% demonstrate the effectiveness of this green approach for producing inhalable pharmaceutical particles [10].
The development of tandem catalytic hydrogenation processes represents a significant advancement in green chemistry applications for salbutamol synthesis [11]. This approach combines two reduction steps into a single operation, utilizing dual catalyst systems to achieve both debenzylation and ketone reduction simultaneously [11].
The optimized system employs both palladium/platinum and ruthenium/platinum catalyst combinations, providing enhanced selectivity compared to single-metal catalysts [11]. The methodology addresses the persistent problem of deoxygenated impurity formation by ensuring rapid ketone hydrogenation following debenzylation [11].
High-throughput screening methodologies were employed to optimize reaction conditions, ultimately achieving 49% isolated yield after recrystallization on 20-gram scale [11]. The process benefits include reduced solvent usage, simplified purification procedures, and elimination of intermediate isolation steps [11].
Recent developments in photochemical synthesis have provided innovative approaches to salbutamol fragment construction [12]. Self-optimizing flow photochemistry platforms have been employed to develop original synthetic routes featuring C-C bond formation followed by benzylic oxidative cyclization [12].
The photochemical methodology achieved remarkable efficiency in key steps, with the benzylic oxidative cyclization proceeding in greater than 80% yield [12]. The integration of automated optimization algorithms reduced development time while maximizing synthetic efficiency [12]. The first optimization campaign identified optimal conditions (45.3% yield) using intermediate co-catalyst loadings and extended reaction times [12].
Microwave-assisted synthesis methodologies have been investigated for various aspects of salbutamol production, particularly for intermediate preparation and purification processes [13]. These approaches offer significant advantages in terms of energy efficiency and reaction time reduction compared to conventional heating methods [13].
The application of microwave technology in pharmaceutical synthesis aligns with green chemistry principles by reducing energy consumption and enabling more efficient heating patterns [13]. While specific applications to salbutamol synthesis remain limited, the general principles suggest significant potential for improving overall process efficiency [13].
The formation of pharmaceutically acceptable salts represents a critical aspect of salbutamol development, with particular emphasis on the hemisulfate form due to its favorable stability and bioavailability characteristics.
Salbutamol hemisulfate synthesis typically involves direct treatment of the free base with sulfuric acid under controlled conditions [14]. The chromatography-free synthesis developed by Vanoost and Petit demonstrates a practical approach, achieving 44% overall yield in five steps starting from commodity chemicals [14]. This methodology avoids the use of expensive chromatographic purification steps, making it more suitable for large-scale production [14].
The hemisulfate formation process requires careful control of stoichiometry to achieve the desired 2:1 drug-to-acid ratio [15]. The process typically involves dissolution of salbutamol base in appropriate solvents followed by gradual addition of sulfuric acid solution while monitoring temperature and pH [15].
The crystallization behavior of salbutamol hemisulfate has been extensively studied to optimize particle properties for pharmaceutical applications [16]. Substrate properties significantly influence spherulitic film formation, with hydrophobicity playing a key role in controlling crystal morphology [16].
Contact angle measurements demonstrate that spherulite formation is inhibited on hydrophilic substrates such as mica (contact angle 15.1°), while being facilitated on surfaces with intermediate hydrophobicity [16]. The ability to control spherulite formation through substrate selection provides opportunities for tailoring particle properties for specific applications [16].
Comprehensive characterization of salbutamol hemisulfate involves multiple analytical techniques including X-ray powder diffraction, infrared spectroscopy, differential scanning calorimetry, and thermogravimetric analysis [17]. These studies reveal that the hemisulfate form maintains crystalline structure while exhibiting controlled hygroscopic behavior [17].
The stability of amorphous salbutamol sulfate has been investigated using humidity-controlled microbalance techniques combined with near-infrared spectroscopy [18]. These studies demonstrate that crystallization occurs rapidly upon exposure to high humidity, with water retention within crystallized particles persisting for extended periods [18].
Investigation of alternative counterions has revealed opportunities for modifying salbutamol's physicochemical and biological properties [19]. The use of 1-hydroxy-2-naphthoate (1H2NA) as counterion demonstrates enhanced tissue permeability and bronchodilator activity compared to the standard sulfate salt [19].
Infrared spectroscopy studies confirm ion-pair formation between salbutamol and 1H2NA at concentrations ten-fold lower than required for sulfate ion pairing [19]. The enhanced lipophilicity of the 1H2NA complex (cLogD₇.₄ = -0.53) compared to sulfate (cLogD₇.₄ = -5.54) contributes to improved membrane transport properties [19].
The systematic investigation of counterion effects demonstrates that salt selection can significantly influence drug performance, with implications for inhaled pharmaceutical development [19]. These findings suggest that careful consideration of counterion selection could optimize salbutamol formulations for specific therapeutic applications [19].